

Structural Basis of BAY-1436032 Binding to Mutant IDH1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B15617696

[Get Quote](#)

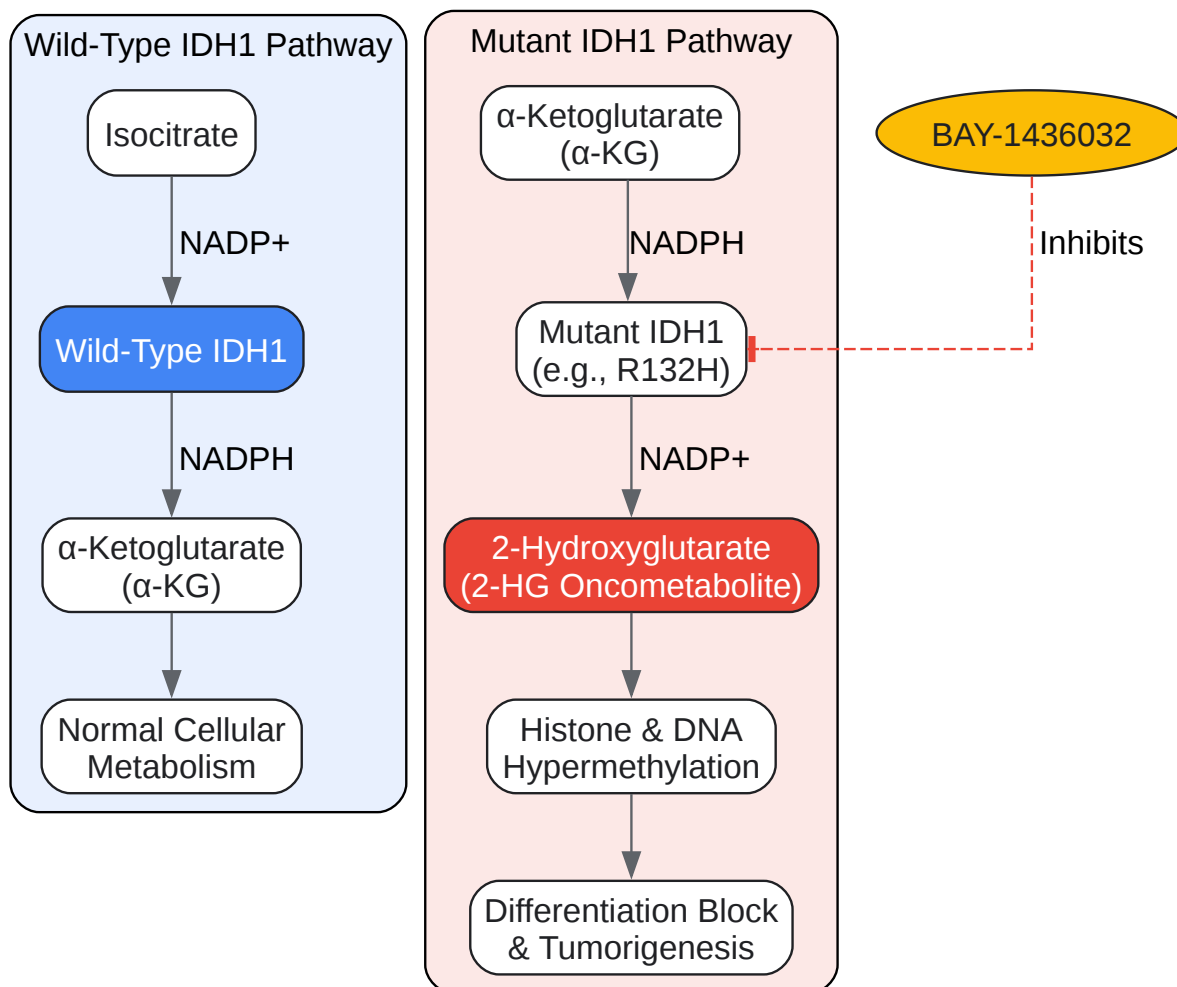
Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic function, converting α -ketoglutarate (α -KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis.[2] **BAY-1436032** is a potent, orally available, and selective pan-inhibitor of various IDH1 R132X mutants.[1][3][4] This document provides a detailed technical overview of the structural basis for its inhibitory activity, summarizing key binding data and the experimental protocols used for its characterization.

IDH1 Mutation and Pathway

Wild-type IDH1 catalyzes the NADP⁺-dependent oxidative decarboxylation of isocitrate to α -KG.[1][5] Cancer-associated mutations, most commonly affecting the arginine 132 (R132) residue, alter the enzyme's active site, enabling the NADPH-dependent reduction of α -KG to 2-HG.[1][2] This oncometabolite competitively inhibits α -KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which ultimately blocks normal cell differentiation.[2][6] **BAY-1436032** acts by specifically inhibiting this neomorphic activity in mutant IDH1 enzymes.[6]



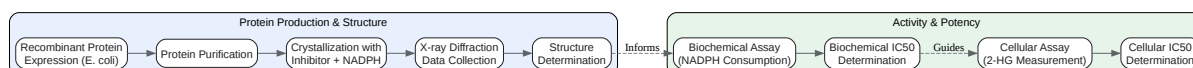
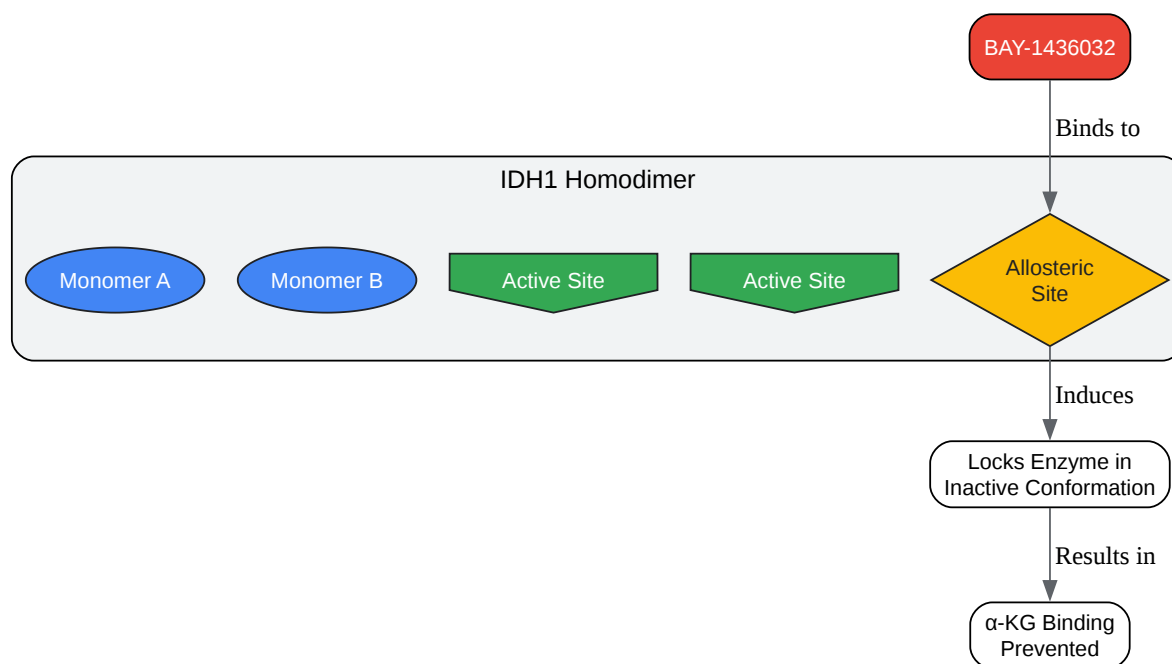
[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of wild-type versus mutant IDH1.

Structural Basis of Allosteric Inhibition

Crystallographic studies reveal that **BAY-1436032** and related compounds are allosteric inhibitors that bind to the dimer interface of the mutant IDH1 enzyme.[7][8] This binding site is distinct from the active site where α -KG binds. The crystal structure of the IDH1 R132H mutant in complex with a related inhibitor (PDB: 5LGE) shows the compound situated in a pocket between the two monomers of the homodimer.[7][9]

Binding at this allosteric site locks the enzyme in a catalytically inactive, open conformation, which prevents the substrate from binding effectively at the active site.[8] While **BAY-1436032** is an allosteric inhibitor, its mechanism can present as competitive with respect to α -KG because the binding of the inhibitor and substrate are mutually exclusive.[7][10] The selective inhibition of the mutant enzyme over the wild-type is not primarily due to differences in binding affinity to the resting state of the enzymes.[10] Instead, the mutant IDH1's ability to bind Mg^{2+} and α -KG independently makes it more susceptible to this allosteric inhibition compared to the wild-type enzyme, which preferentially binds the isocitrate- Mg^{2+} complex.[10]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Structural Basis of BAY-1436032 Binding to Mutant IDH1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617696#structural-basis-of-bay-1436032-binding-to-idh1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com